An In-depth Technical Guide to the Chemical and Physical Properties of Calcium Cyclamate
An In-depth Technical Guide to the Chemical and Physical Properties of Calcium Cyclamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of calcium cyclamate, a widely used artificial sweetener. The document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. The guide covers its fundamental properties, analytical methodologies for its quantification, and its interaction with biological systems, specifically the sweet taste signaling pathway. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for key analytical techniques are provided, and the sweet taste signaling pathway is visualized using a Graphviz diagram.
Chemical and Physical Properties
Calcium cyclamate, the calcium salt of cyclamic acid, is a non-nutritive sweetener approximately 30-50 times sweeter than sucrose.[1] It is a white, odorless, crystalline powder with a pleasant, very sweet taste.[2]
General Properties
| Property | Value | Reference(s) |
| Chemical Name | Calcium bis(N-cyclohexylsulfamate) | [2] |
| Synonyms | Calcium cyclohexanesulfamate, Cyclamate calcium, Sucaryl calcium | [2] |
| CAS Number | 139-06-0 (anhydrous) | [3] |
| Molecular Formula | C₁₂H₂₄CaN₂O₆S₂ | [2] |
| Molecular Weight | 396.54 g/mol | [2] |
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White, odorless, crystalline powder | [4] |
| Melting Point | Not precisely defined for the anhydrous form. Cyclamic acid melts at 169-170 °C. | [3] |
| Solubility | ||
| in Water | Freely soluble. 1 g in 4 mL of water. | [2] |
| in Ethanol | Practically insoluble to sparingly soluble. | [2][4] |
| in Organic Solvents | Practically insoluble in benzene, chloroform, and ether. | [2] |
| pH (10% aqueous solution) | 5.5 - 7.5 | [3] |
| Stability | Stable to heat, light, and air over a wide pH range. More resistant to cooking temperatures than saccharin. | [2] |
| Decomposition | When heated to decomposition, it emits very toxic fumes of sulfoxides and nitroxides. |
Experimental Protocols
This section provides detailed methodologies for the analysis of calcium cyclamate and its primary metabolite, cyclohexylamine (B46788).
Titrimetric Assay of Calcium Cyclamate
This method determines the purity of calcium cyclamate by titrating the cyclamate ion with sodium nitrite (B80452).
Principle: The N-sulfamate group of the cyclamate ion is quantitatively diazotized by nitrous acid (formed in situ from sodium nitrite and hydrochloric acid). The endpoint is detected when excess nitrous acid is present, which is indicated by its reaction with starch iodide paper.
Reagents and Equipment:
-
Calcium cyclamate sample
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Distilled water
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂), 0.1 M standard solution
-
Starch iodide test paper
-
Analytical balance
-
Burette, 50 mL
-
Beakers and flasks
Procedure:
-
Accurately weigh approximately 0.4 g of the calcium cyclamate sample.
-
Dissolve the sample in a mixture of 50 mL of distilled water and 5 mL of concentrated hydrochloric acid in a 250 mL beaker.
-
Titrate the solution with a standardized 0.1 M sodium nitrite solution.
-
Towards the end of the titration, add the titrant dropwise.
-
After each addition, streak a glass rod dipped in the solution onto a piece of starch iodide test paper.
-
The endpoint is reached when a blue color is immediately produced on the test paper.[5]
-
The endpoint can also be determined electrometrically.[5]
-
The endpoint is reproducible after the mixture has been allowed to stand for one minute.[5]
Calculation: Each mL of 0.1 M sodium nitrite is equivalent to 19.83 mg of anhydrous calcium cyclamate (C₁₂H₂₄CaN₂O₆S₂).[4]
High-Performance Liquid Chromatography (HPLC) for Cyclamate in Food Products
This method is suitable for the determination of cyclamate in various food matrices, including beverages and preserved fruits. Since cyclamate lacks a strong chromophore, indirect detection or derivatization is required.
Principle: Cyclamate is separated from other food components on a reversed-phase HPLC column. For UV detection, cyclamate is first oxidized to cyclohexylamine, which is then derivatized with a UV-absorbing compound like trinitrobenzenesulfonic acid (TNBS).[6][7]
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water gradient[8]
-
Hydrogen peroxide (H₂O₂) for oxidation
-
Trinitrobenzenesulfonic acid (TNBS) for derivatization
-
Cycloheptylamine (as internal standard)[6]
-
Calcium cyclamate standard
-
Sample preparation materials (e.g., filters, solid-phase extraction cartridges)
Sample Preparation (General Procedure for Beverages):
-
Degas carbonated beverages by sonication.
-
Dilute the sample with distilled water to bring the cyclamate concentration within the linear range of the assay.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Sample Preparation (General Procedure for Preserved Fruits):
-
Homogenize a known weight of the sample.
-
Extract the cyclamate from the matrix with water, potentially with heating or sonication to improve extraction efficiency.
-
Centrifuge the extract to remove solid particles.
-
The supernatant may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.[9]
-
Filter the final extract through a 0.45 µm syringe filter.
Derivatization and Analysis:
-
Take a known volume of the prepared sample extract.
-
Add the internal standard (cycloheptylamine).
-
Perform the oxidation of cyclamate to cyclohexylamine by adding hydrogen peroxide and heating.
-
Adjust the pH and add the derivatizing agent (TNBS).
-
Allow the reaction to proceed under controlled temperature and time.
-
Inject the derivatized sample into the HPLC system.
-
Detect the derivatized cyclohexylamine and internal standard at an appropriate wavelength (e.g., 345 nm for TNBS derivatives).[7]
-
Quantify the amount of cyclamate based on a calibration curve prepared with derivatized standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Cyclohexylamine in Biological Samples
This method is used to determine the concentration of cyclohexylamine, the primary metabolite of cyclamate, in biological matrices like urine.
Principle: Cyclohexylamine is extracted from the biological matrix and then derivatized to increase its volatility and improve its chromatographic properties. The derivatized compound is then separated by gas chromatography and detected by mass spectrometry.[10]
Instrumentation and Reagents:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms)
-
Extraction solvent (e.g., diethyl ether or dichloromethane)
-
Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA)
-
Cyclohexylamine standard
-
Internal standard (e.g., deuterated cyclohexylamine)
-
pH adjustment reagents (e.g., sodium hydroxide (B78521), hydrochloric acid)
Sample Preparation (Urine):
-
Take a known volume of the urine sample.
-
Add the internal standard.
-
Adjust the pH of the urine to alkaline conditions (e.g., pH > 11) with sodium hydroxide to ensure cyclohexylamine is in its free base form.
-
Extract the cyclohexylamine with an organic solvent (e.g., diethyl ether) by liquid-liquid extraction.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
Derivatization and Analysis:
-
Reconstitute the dried extract in a small volume of a suitable solvent.
-
Add the derivatizing agent (TFAA).
-
Heat the mixture to facilitate the derivatization reaction.
-
Inject a portion of the derivatized sample into the GC-MS system.
-
The GC oven temperature is programmed to separate the derivatized cyclohexylamine from other components.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized cyclohexylamine and the internal standard.
-
Quantify the amount of cyclohexylamine based on a calibration curve prepared with derivatized standards.
Biological Interaction: The Sweet Taste Signaling Pathway
Calcium cyclamate elicits a sweet taste by interacting with the T1R2/T1R3 G-protein coupled receptor, which is located in the taste receptor cells on the tongue. The interaction of cyclamate with the transmembrane domain of the T1R3 subunit initiates a downstream signaling cascade.
The following diagram illustrates the key steps in the sweet taste signaling pathway initiated by a sweetener like calcium cyclamate.
Caption: Sweet taste signaling pathway initiated by calcium cyclamate.
Conclusion
This technical guide has provided a detailed summary of the chemical and physical properties of calcium cyclamate, along with comprehensive experimental protocols for its analysis. The inclusion of the sweet taste signaling pathway provides valuable context for its biological activity. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and application of this compound in their respective fields.
References
- 1. Cyclamate - Wikipedia [en.wikipedia.org]
- 2. Calcium Cyclamate [drugfuture.com]
- 3. phexcom.com [phexcom.com]
- 4. fao.org [fao.org]
- 5. fao.org [fao.org]
- 6. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Determination of Sodium Cyclamate in Food Flavors and Fragrances [spkx.net.cn]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
